4-fluoro-N-(6-methyl-2-pyridinyl)benzamide
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Overview
Description
4-fluoro-N-(6-methyl-2-pyridinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-methyl-2-pyridinyl)benzamide involves the inhibition of PARP-1. PARP-1 is an enzyme that is involved in DNA repair. When DNA is damaged, PARP-1 is activated and helps to repair the damage. However, when PARP-1 is inhibited, the damaged DNA cannot be repaired, leading to cell death.
Biochemical and Physiological Effects:
4-fluoro-N-(6-methyl-2-pyridinyl)benzamide has been shown to have biochemical and physiological effects on cells. It has been shown to induce DNA damage and increase cell death in cancer cells. Additionally, it has been shown to reduce inflammation in cells and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N-(6-methyl-2-pyridinyl)benzamide in lab experiments is its ability to selectively inhibit PARP-1. This allows researchers to study the effects of PARP-1 inhibition on cells without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. It has been shown to induce DNA damage and increase cell death, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-fluoro-N-(6-methyl-2-pyridinyl)benzamide. One direction is to study its potential as a treatment for neurodegenerative diseases. Another direction is to explore its use in combination with chemotherapy and radiation therapy for cancer treatment. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-fluoro-N-(6-methyl-2-pyridinyl)benzamide involves a multi-step process. The first step involves the reaction of 4-fluorobenzoyl chloride with 6-methyl-2-pyridinylamine to form 4-fluoro-N-(6-methyl-2-pyridinyl)benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography.
Scientific Research Applications
4-fluoro-N-(6-methyl-2-pyridinyl)benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific enzyme called PARP-1, which is involved in DNA repair. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-fluoro-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNVTAMSBBMJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(6-methylpyridin-2-yl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.